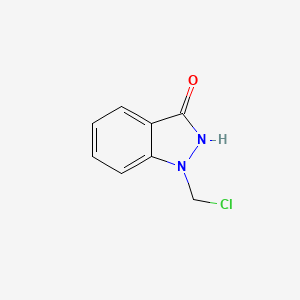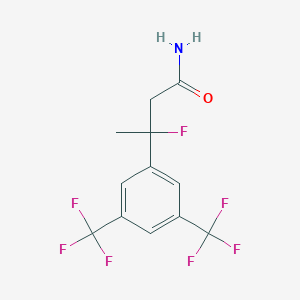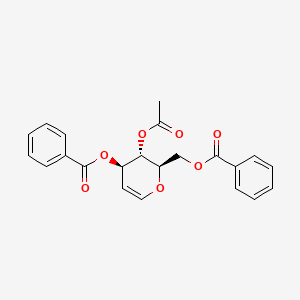
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal: is a derivative of D-glucal, a sugar molecule. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure, which significantly alters its chemical properties and reactivity. It is commonly used in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylation reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal typically involves the protection of hydroxyl groups on the D-glucal molecule. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 6 of D-glucal are protected using benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of 3,6-di-O-benzoyl-D-glucal.
Acetylation: The hydroxyl group at position 4 is then acetylated using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the protection and acetylation reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR and HPLC analysis.
化学反应分析
Types of Reactions
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl and benzoyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyl and benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields the deprotected D-glucal.
Substitution: Results in various substituted glucal derivatives depending on the nucleophile used.
科学研究应用
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: Serves as a building block for the synthesis of biologically active oligosaccharides.
Medicine: Utilized in the development of glycosylated drugs and prodrugs.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal involves its ability to participate in glycosylation reactions. The acetyl and benzoyl groups protect the hydroxyl groups, allowing selective reactions at specific positions on the glucal molecule. This selectivity is crucial for the synthesis of complex carbohydrates and glycosides.
相似化合物的比较
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Similar in structure but with acetyl groups at positions 3, 4, and 6.
3,6-Di-O-benzoyl-D-glucal: Lacks the acetyl group at position 4.
4,6-Di-O-benzoyl-D-glucal: Lacks the benzoyl group at position 3.
Uniqueness
4-O-Acetyl-3,6-di-O-benzoyl-D-glucal is unique due to its specific pattern of acetyl and benzoyl protection, which provides distinct reactivity and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where precise control over functional group placement is essential.
属性
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-4-benzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-15(23)28-20-18(29-22(25)17-10-6-3-7-11-17)12-13-26-19(20)14-27-21(24)16-8-4-2-5-9-16/h2-13,18-20H,14H2,1H3/t18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIQXXWSKVCPLQ-AQNXPRMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=COC1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one](/img/structure/B8040609.png)
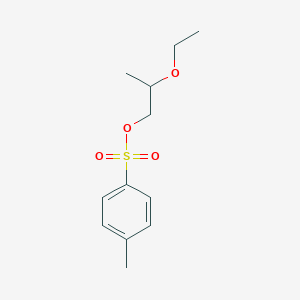
![2-hydroxyethyl 4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]benzoate](/img/structure/B8040617.png)

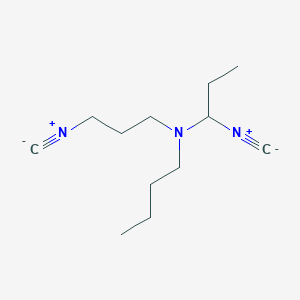
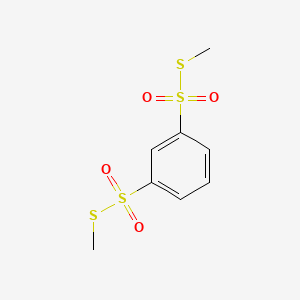
![4-[2-(4-Hydroxycyclohexyl)-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol](/img/structure/B8040637.png)
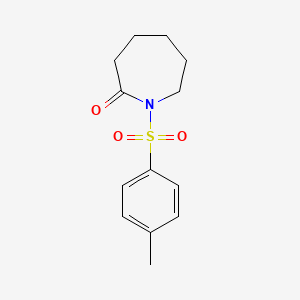
![4-[Dimethylamino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8040651.png)
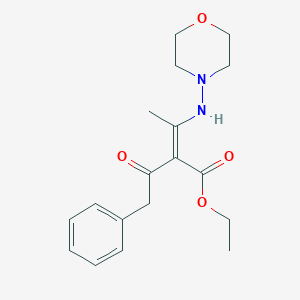
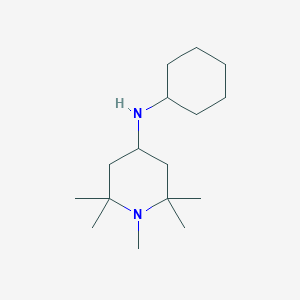
![5,7-Di(piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8040663.png)
